molecular formula C13H9BrN2O2S B1291005 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1001070-33-2

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1291005
M. Wt: 337.19 g/mol
InChI Key: DWNWTAKXBHBRBH-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a compound that is likely to be of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. While the specific compound is not directly mentioned in the provided papers, the related structures and synthesis methods can give insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of related benzenesulfonyl compounds involves directed lithiation and subsequent reactions with electrophiles. For instance, directed lithiation of N-benzenesulfonyl-3-bromopyrrole with LDA in THF at -78 degrees C generates a C-2 lithio species selectively. This species can react with various electrophiles to produce 2-functionalized pyrroles. Less reactive electrophiles can lead to 5-substituted pyrroles due to a dynamic equilibrium between C-2 and C-5 lithio species . This suggests that a similar approach could be used to synthesize 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine by carefully selecting the appropriate electrophiles and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonyl derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a heterocyclic moiety such as pyrrole or pyridine. The presence of substituents on the benzene or pyridine rings, as well as on the nitrogen atom bonded to the sulfonyl group, can significantly influence the properties and reactivity of these compounds . Computational studies, such as Density Functional Theory (DFT), can be used to predict the molecular structure and properties of these compounds .

Chemical Reactions Analysis

Benzenesulfonyl derivatives can participate in various chemical reactions. For example, 2-bromo-N-(p-toluenesulfonyl)pyrrole has been shown to be an excellent substrate for Suzuki coupling with arylboronic acids . This indicates that brominated benzenesulfonyl compounds can be used in cross-coupling reactions to create a wide array of products, which could include the synthesis of 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl derivatives can be influenced by the substituents present on the aromatic rings and the nature of the heterocyclic moiety. For instance, the antineoplastic activity of phenyl-substituted benzenesulfonylhydrazones has been assessed, showing that certain substituents can enhance biological activity . Additionally, green chemical synthesis methods have been developed for the synthesis of benzenesulfonylpyridine derivatives, which are environmentally friendly and produce high yields and purity . The physical properties such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) can be calculated using computational tools to predict the pharmacokinetic profile of these compounds .

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

The chemical "1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine" is used in various synthesis processes, contributing to the development of novel organic compounds. For example, it has been involved in [3 + 2] cycloaddition reactions, leading to the creation of new classes of compounds such as triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, showcasing its versatility and utility in synthetic organic chemistry (Gao & Lam, 2008).

Catalysis and Chemical Transformations

This compound has been used as a substrate or intermediate in reactions involving catalysis, demonstrating its importance in facilitating chemical transformations. For instance, its use in gold catalysis for the synthesis of azaindoles indicates its role in enhancing the efficiency of chemical processes, contributing to the development of compounds with potential applications in various fields, including pharmaceuticals and materials science (Gala et al., 2014).

Heterocyclic Chemistry

The involvement of "1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine" in the synthesis of heterocyclic compounds highlights its significance in this area of chemistry. Its application in the preparation of complex heterocycles, such as pyrrolo[2,3-c]pyridines and their analogues, underscores its utility in expanding the diversity of heterocyclic frameworks available for further exploration and application in various scientific and industrial contexts (Nechayev et al., 2013).

Antiproliferative Activity

Research has explored the antiproliferative activity of pyrimidine derivatives synthesized from benzenesulfonyl chloride, indicating the potential of "1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine" and related compounds in the development of novel anticancer agents. These studies contribute to the understanding of the relationship between chemical structure and biological activity, paving the way for the development of new therapeutic agents (Awad et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements are H302 and H319 . The precautionary statements are P305, P351, and P338 . It’s important to handle this compound with care and use appropriate personal protective equipment.

properties

IUPAC Name

1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNWTAKXBHBRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640135
Record name 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

CAS RN

1001070-33-2
Record name 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydroxide (4.1 g, 102.8 mmol) was added to a solution of tetrabutylammonium bromide (331 mg, 1.0 mmol) and 5-bromo-1H-pyrrolo[2,3-b]pyridine (6.7 g, 34.7 mmol) in dichloromethane (80 mL) at 0° C. The mixture was stirred at 0° C. for 5 min. Benzene sulfonyl chloride (5.7 mL, 44.5 mmol) was added to the above mixture slowly at 0° C. The resulting mixture was stirred at 0° C. for 15 min before it was warmed to 25° C. and kept stirring at that temperature for 12 h. The reaction mixture was filtered and the filtrate was concentrated in vacuo and then washed with hexanes to afford 1-benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine as a white solid (11.8 g, 100%): LC/MS m/e calcd for C13H10BrN2O2S [M+H]+ 338.20, observed 337.1, 339.1; 1H NMR (400 MHz, CDCl3) δ ppm 6.56 (d, J=4.0 Hz, 1H), 7.51 (m, 2H), 7.60 (m, 1H), 7.75 (d, J=4.0 Hz, 1H), 7.98 (d, J=2.1 Hz, 1H), 8.18 (m, 2H), 8.45 (d, J=2.0 Hz, 1H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
331 mg
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (20.0 g, 102 mmol) in DMF (400 ml) at 0° C. was added NaH (60% mineral oil dispersion; 4.87 g, 122 mmol) slowly (CAUTION: GAS EVOLUTION). The reaction mixture was stirred at 0° C. for 2 h. Benzenesulfonyl chloride (17.0 ml, 132 mmol) was added dropwise, and the reaction mixture was allowed to warm to ambient. After 1 hour the reaction mixture was cooled in an ice bath, and 100 mL of water was added slowly (CAUTION: GAS EVOLUTION, EXOTHERM). The reaction mixture was partitioned between ethyl acetate (500 mL) and brine (600 mL). The organic layer was washed with additional brine (500 mL), followed by saturated aqueous ammonium chloride (250 mL). The first and 3rd aqueous layers were combined and back-extracted with ethyl acetate (500 mL). The combined organics were dried over sodium sulfate, filtered and concentrated to a thick slurry. EtOAc (100 mL) was added, followed by hexanes (100 mL). The mixture was filtered, and the filter cake was rinsed with 1:1 EtOAc/Hexanes (50 mL) to afford 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a grey solid. The filtrate can be concentrated and purified by silica gel chromatography (EtOAc/Hexanes gradient) to afford additional product. LRMS (ESI) calculated for C13H9BrN2O2S [M+H]+, 337.0; found 336.9.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
4.87 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a well stirred solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (10.0 g, 50.7 mmol) in dry THF (100 mL) was added NaH (60% oil suspension; 3.0 g, 75 mmol) at 0° C. and stirred for 30 min. Phenylsulfonyl chloride (10.7 g, 60 mmol) was added slowly and the mixture was stirred at ambient temperature for 16 h (TLC monitoring: 60% ethyl acetate in hexanes). Solvent was removed under reduced pressure, water (25 mL) was added to the residue, and the mixture was extracted with dichloromethane (3×100 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo. The residue thus obtained was crystallized from dichloromethane to yield the title compound (13.0 g, 76%). 1H NMR (CDCl3, 300 MHz): δ=6.55 (d, J=4.2 Hz, 1H), 7.46-7.62 (m, 3H), 7.74 (d, J=4.0 Hz, 1H), 7.97 (d, J=2.1 Hz, 1H), 8.15-8.18 (m, 2H), 8.44 (d, J=2.1 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
76%

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